[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate
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Overview
Description
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyclohexene ring, a prop-1-en-2-yl group, and a methylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the prop-1-en-2-yl group, and the attachment of the methylcarbamoyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate include other cyclohexene derivatives and compounds with similar functional groups, such as:
- [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(ethylcarbamoyl)amino]propanoate
- [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(propylcarbamoyl)amino]propanoate
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. These unique attributes make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H24N2O3 |
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Molecular Weight |
280.36 g/mol |
IUPAC Name |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl 3-(methylcarbamoylamino)propanoate |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)13-6-4-12(5-7-13)10-20-14(18)8-9-17-15(19)16-3/h4,13H,1,5-10H2,2-3H3,(H2,16,17,19)/t13-/m1/s1 |
InChI Key |
MHQJHLXBNXZWIL-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)CCNC(=O)NC |
Canonical SMILES |
CC(=C)C1CCC(=CC1)COC(=O)CCNC(=O)NC |
Origin of Product |
United States |
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